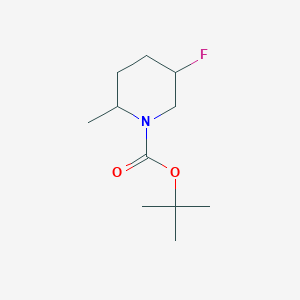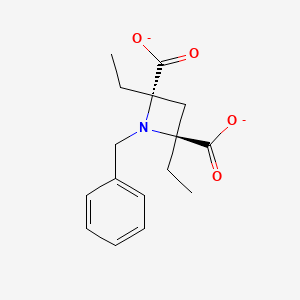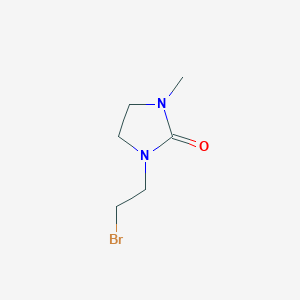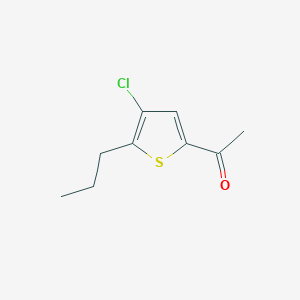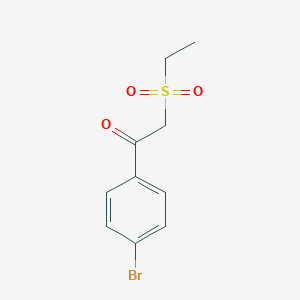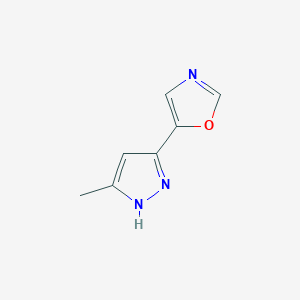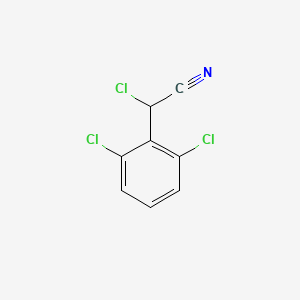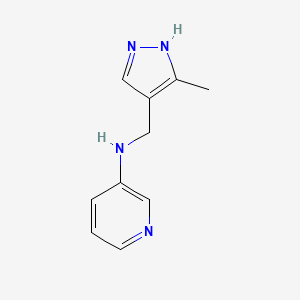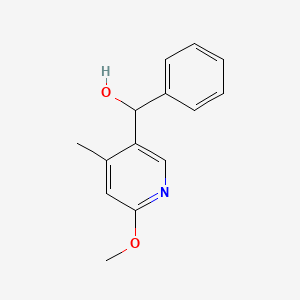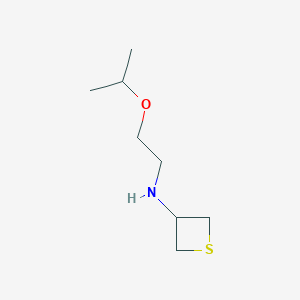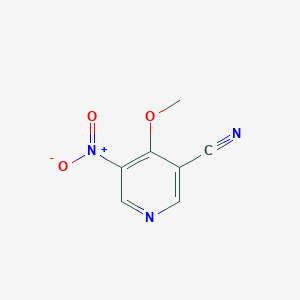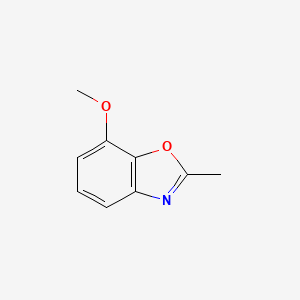
Benzoxazole, 7-methoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-methylbenzo[d]oxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a benzene ring fused to an oxazole ring, with a methoxy group at the 7th position and a methyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-methoxyacetophenone with formic acid and acetic anhydride, which leads to the formation of the desired oxazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 7-Methoxy-2-methylbenzo[d]oxazole may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .
Applications De Recherche Scientifique
7-Methoxy-2-methylbenzo[d]oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Lacks the methoxy and methyl groups, leading to different chemical and biological properties.
2-Methylbenzoxazole: Similar structure but without the methoxy group, affecting its reactivity and applications.
7-Methoxybenzoxazole: Lacks the methyl group, which can influence its chemical behavior and biological activity.
Uniqueness
7-Methoxy-2-methylbenzo[d]oxazole is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for various applications .
Propriétés
Numéro CAS |
849402-66-0 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
7-methoxy-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3 |
Clé InChI |
QFLAPOOXHSZHRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


